N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Description
Historical Development of 1,4-Benzothiazine Derivatives in Medicinal Chemistry
The exploration of 1,4-benzothiazines began with the recognition of their structural resemblance to biologically active natural products, such as pheomelanins and conicaquinones. Early synthetic efforts focused on cyclocondensation reactions between 2-aminothiophenol (2-ATP) and carbonyl-containing substrates, yielding scaffolds with moderate bioactivity. By the 2010s, advancements in catalytic methods—including the use of β-cyclodextrin supramolecular catalysts and metal-free conditions—enabled higher yields and greener syntheses. These innovations facilitated the systematic modification of the 1,4-benzothiazine core, leading to derivatives with enhanced potency against enzymes like DprE1 in Mycobacterium tuberculosis and proteases involved in inflammatory pathways.
Position Within Benzothiazine Classification
This compound belongs to the 1,4-benzothiazine subclass, distinguished by the orientation of the thiazine ring relative to the benzene moiety. The compound’s structure features:
- A dihydrothiazine ring, reducing ring strain and enhancing stability.
- A carboxamide group at position 4, enabling hydrogen-bond interactions with biological targets.
- A 4-chlorophenyl substituent, which modulates electronic properties and lipophilicity.
Table 1: Structural Comparison of Select 1,4-Benzothiazine Derivatives
This carboxamide derivative occupies a niche between natural analogs and fully synthetic drug candidates, offering a balance of reactivity and metabolic stability.
Significance in Therapeutic Research Paradigms
The compound’s design leverages three therapeutic strategies:
- Enzyme Inhibition : The carboxamide group mimics peptide bonds, potentially interfering with protease activity in viral or bacterial pathogens.
- Selective Targeting : The chlorophenyl moiety enhances binding to hydrophobic pockets in proteins, as seen in DprE1 inhibitors like benzothiazinethiones.
- Synergistic Potential : Preliminary studies suggest that 1,4-benzothiazine derivatives may act synergistically with rifampicin and other first-line antibiotics, though specific data for this compound remain under investigation.
Recent in silico analyses predict moderate bioavailability (LogP ≈ 3.2) and strong binding affinity for kinase domains, positioning it as a candidate for oncology applications.
Contemporary Research Trajectories
Current investigations focus on three areas:
- Synthetic Methodology : Advances in one-pot multicomponent reactions using nanocatalysts aim to reduce step counts and improve atom economy. For example, β-cyclodextrin-mediated syntheses achieve yields exceeding 85% under aqueous conditions.
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 2 and 3 of the thiazine ring is being explored to optimize electronic effects. Early results indicate that electron-withdrawing groups enhance antimicrobial potency.
- Drug Combination Screening : High-throughput assays are evaluating this compound’s efficacy in combination with immunomodulators and checkpoint inhibitors, particularly for multidrug-resistant infections.
Table 2: Recent Synthetic Approaches to 1,4-Benzothiazines (2014–2024)
These trajectories underscore the compound’s role in addressing antimicrobial resistance and underexplored oncogenic pathways.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)17-15(19)18-9-10-20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPASUBPOSZAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 4-chloroaniline with 2-aminothiophenol under specific conditions to form the benzothiazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization. The resulting intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final carboxamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide and related compounds.
-
Antibacterial Efficacy :
- A study investigated the antimicrobial activity of various chloroacetamides, including those with a 4-chlorophenyl substitution. The compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli .
- The presence of halogenated substituents was noted to enhance lipophilicity, allowing better penetration through bacterial membranes .
-
Case Study :
- In a research effort focused on newly synthesized N-substituted phenyl compounds, this compound was evaluated for its ability to inhibit bacterial growth. It demonstrated promising results against multiple strains, confirming its potential as a lead compound for further development in antimicrobial therapies .
Anticancer Properties
Research has also explored the anticancer applications of this compound.
-
Cytotoxic Activity :
- A recent study evaluated new pyridine-based chalcones and pyrazolines for their cytotoxic effects against various cancer cell lines. Among these compounds, those with the N-(4-chlorophenyl) moiety exhibited significant antiproliferative activity, with submicromolar GI50 values indicating strong potential as anticancer agents .
- The study reported that specific derivatives showed better cytotoxic activity than doxorubicin, a standard chemotherapy drug, suggesting that this compound could serve as a basis for developing more effective cancer treatments .
- Mechanism of Action :
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
N-(4-Chlorophenyl)maleimide derivatives (e.g., compound 22, IC₅₀ = 7.24 μM): These feature a maleimide core instead of benzothiazine. Despite similar N-(4-chlorophenyl) substitution, their inhibitory activity against monoacylglycerol lipase (MGL) is comparable to halogen-substituted derivatives (F, Br, I), indicating minimal halogen size impact on potency .
Thiazolidinone-based chlorophenyl compounds (e.g., IIIo): Modifications at the carboxylic group (e.g., hydrazide formation) enhance bioactivity, suggesting that carboxamide flexibility in the target compound could be optimized for specific therapeutic outcomes .
Pyridine-thioacetamide derivatives (e.g., compounds 2 and 3): These exhibit superior insecticidal activity (vs. acetamiprid) against Aphis craccivora, attributed to pyridine and styryl groups. In contrast, the benzothiazine-carboxamide scaffold of the target compound may prioritize anti-inflammatory over insecticidal applications .
Pharmacokinetic and Commercial Considerations
- Solubility and Reactivity : The carboxamide group in the target compound improves solubility relative to ester or hydrocarbon analogues, as seen in hydrazide derivatives (). However, its discontinued commercial status () limits practical evaluation compared to actively marketed analogues like acetamiprid .
Biological Activity
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H13ClN2OS
- Molecular Weight : 304.79 g/mol
- CAS Number : 182128-50-3
The compound features a benzothiazine ring system, which contributes to its unique pharmacological properties. The presence of the chlorophenyl group enhances its biological activity by influencing interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with 2-aminothiophenol under dehydrating conditions. This process can be optimized through various methods to improve yield and purity.
General Synthetic Route:
- Reactants : 4-chloroaniline and 2-aminothiophenol.
- Reagents : Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
- Solvent : Dichloromethane or toluene.
- Conditions : Reflux until completion.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Effects : Compounds similar to N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains tested | Weak to Moderate |
Antifungal Activity
Benzothiazine derivatives have also demonstrated antifungal properties, particularly against species like Aspergillus niger and Aspergillus fumigatus. The compounds can inhibit mycelium growth at concentrations as low as 10 μg/mL .
Anticancer Activity
Studies have shown that benzothiazine derivatives possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways .
The biological mechanisms through which this compound exerts its effects include:
- Calcium Channel Blockade : Similar compounds have exhibited calcium antagonistic activities, though they are generally considered weak calcium channel blockers .
- Inhibition of β-Hematin Formation : This mechanism is particularly relevant in the context of antimalarial activity, where the compound affects heme detoxification pathways in malaria parasites .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase and urease, indicating possible applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
A notable study investigated the antihypertensive effects of related benzothiazine derivatives in spontaneously hypertensive rats. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects .
Another study focused on the synthesis and biological evaluation of various benzothiazine derivatives for their anticancer activity against different cancer cell lines. The findings supported the potential use of these compounds in cancer therapy due to their ability to induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted anilines with benzothiazine precursors. For example, analogous compounds (e.g., ) use intermediates like 4-chloroaniline and benzothiazine carbonyl chloride. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical. Reaction optimization may require Design of Experiments (DoE) to minimize variables .
Q. How to characterize the structural features of this compound using spectroscopic and computational tools?
- Methodological Answer :
- Spectroscopy : Use H NMR to confirm the dihydrobenzothiazine ring’s proton environment (e.g., δ 3.2–4.0 ppm for CH groups) and IR for carboxamide C=O stretching (~1650–1700 cm).
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry and electronic properties. Compare computed vs. experimental IR/NMR data to validate structure .
Q. What preliminary assays are suitable for screening biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC determination.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency.
- Binding Studies : Surface Plasmon Resonance (SPR) or microscale thermophoresis (MST) to measure target affinity .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Statistical Analysis : Apply multivariate regression (e.g., partial least squares) to identify confounding variables (e.g., solvent effects, cell line heterogeneity).
- Orthogonal Validation : Cross-validate using alternative assays (e.g., isothermal titration calorimetry vs. SPR).
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess reproducibility .
Q. What computational strategies optimize reaction conditions for scalable synthesis?
- Methodological Answer :
- Quantum Chemical Modeling : Use reaction path search methods (e.g., artificial force-induced reaction) to identify transition states and intermediates.
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts, solvents, or temperatures.
- Process Simulation : ASPEN or COMSOL for continuous-flow synthesis optimization .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the chlorophenyl (e.g., electron-withdrawing groups) or benzothiazine ring (e.g., saturation of dihydro moiety).
- Biological Testing : Prioritize analogs based on in silico docking (e.g., AutoDock Vina) against target proteins (e.g., kinases).
- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes to identify binding pockets.
- Metabolomics : LC-MS/MS to track downstream metabolic perturbations in treated cells.
- Kinetic Studies : Stopped-flow spectroscopy for real-time monitoring of enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
